5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid
Description
Structural Classification of Imidazo[1,2-a]pyridine Heterocycles
Imidazo[1,2-a]pyridines belong to the class of nitrogen-bridged bicyclic heterocycles formed by fusion of an imidazole ring (positions 1-2) with a pyridine ring (positions a-b). The parent structure contains three nitrogen atoms: two in the imidazole moiety and one in the pyridine ring. The 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid derivative features:
- Hydrogenated pyridine ring : Partial saturation at positions 5-8 creates a tetrahydro-pyridine substructure
- Carboxylic acid functionalization : A -COOH group at position 6 of the fused ring system
- Planar imidazole moiety : Retains aromatic character despite pyridine ring hydrogenation
Table 1: Key Structural Features of Imidazo[1,2-a]pyridine Derivatives
| Feature | Imidazo[1,2-a]pyridine Core | 6-Carboxylic Acid Derivative |
|---|---|---|
| Ring system | Fully aromatic | Partially hydrogenated |
| Nitrogen atoms | 3 | 3 |
| Functional groups | Variable substituents | -COOH at C6 |
| Molecular formula | C7H5N3 | C8H10N2O2 |
| Hybridization state | sp²-dominated | Mixed sp²/sp³ |
This structural hybrid combines the electronic properties of aromatic heterocycles with the stereochemical flexibility of saturated systems.
Historical Development of Carboxylic Acid-Functionalized Imidazopyridines
The chemistry of imidazo[1,2-a]pyridines dates to Mosby's foundational work in 1961, but carboxylic acid derivatives emerged later through targeted synthetic innovations:
Key milestones :
- 1980s : First reports of catalytic hydrogenation methods to access tetrahydro derivatives
- 1996 : Ohta et al. demonstrated Pd/C-mediated hydrogenation of methyl imidazo[1,2-a]pyridine-6-carboxylate
- 2015 : Optimization of stereoselective synthesis using chiral auxiliaries
- 2019 : Development of flow chemistry approaches for scalable production
Modern synthetic routes typically employ:
Table 2: Evolution of Synthetic Methods
| Decade | Method | Yield Improvement | Key Advance |
|---|---|---|---|
| 1980s | Classical hydrogenation | 40-60% | Access to tetrahydro derivatives |
| 2000s | Microwave-assisted synthesis | 75-85% | Reduced reaction times |
| 2010s | Flow hydrogenation | >90% | Scalability and safety |
| 2020s | Enzymatic deracemization | 95-99% ee | Stereochemical control |
Significance of this compound in Heterocyclic Chemistry
This compound has become a strategic intermediate in multiple domains:
Pharmaceutical applications :
- Precursor to GABA-A receptor modulators
- Building block for kinase inhibitors
- Chelating agent in metallodrug design
Material science uses :
Table 3: Comparative Reactivity in Derivative Synthesis
| Reaction Type | Starting Material | Product Application | Key Advantage |
|---|---|---|---|
| Esterification | -COOH → -COOR | Prodrug synthesis | Enhanced bioavailability |
| Amide coupling | -COOH → -CONHR | Enzyme inhibitors | Target specificity |
| Salt formation | -COOH → -COO⁻Na⁺ | Water-soluble formulations | Improved pharmacokinetics |
| Coordination complexes | -COOH → Metal chelates | Catalytic/Imaging agents | Tunable electronic properties |
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKSCLJWFFCROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445297 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-98-5 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Imidazole-2-Carbaldehyde
The patent CN107325101B outlines a five-step synthesis starting from imidazole-2-carbaldehyde. In the first step, imidazole-2-carbaldehyde undergoes reductive amination with benzylamine in ethanol using sodium cyanoborohydride, yielding benzyl-(1H-imidazol-5-ylmethyl)amine with 85–90% efficiency. This step establishes the critical C–N bond while preserving the imidazole ring’s integrity.
Cyclization with Bromomethyl Ethyl Acrylate
Benzyl-(1H-imidazol-5-ylmethyl)amine reacts with bromomethyl ethyl acrylate in methanol at 60–80°C for 24 hours, forming ethyl 8-benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]diazepine-6-carboxylate. The reaction proceeds via nucleophilic substitution, with the ethyl ester group introduced as a carboxylate precursor. However, yields in this step are modest (6.2–17%), necessitating chromatographic purification.
Base-Promoted Cycloisomerization of N-Propargylpyridiniums
Formation of Pyridinium Bromide Precursors
Chapman et al. demonstrated that N-propargylpyridinium bromides, synthesized from 2-aminopyridine and propargyl bromide, undergo rapid cycloisomerization in aqueous NaOH. This metal-free method achieves quantitative yields within minutes at ambient temperatures. While the reported examples focus on methyl-substituted derivatives, substituting propargyl bromide with a carboxylate-containing propargylating agent (e.g., propargyl chloroformate) could directly introduce the carboxylic acid group.
Mechanistic Considerations
The reaction proceeds via base-induced propargyl-allene isomerization, followed by a Nazarov-type cyclization (Figure 1). Computational studies suggest that the electron-withdrawing carboxylic acid group would accelerate the cyclization step by stabilizing the transition state’s partial positive charge.
Copper-Catalyzed Coupling in Aqueous Media
Three-Component Reaction Protocol
A copper-catalyzed method employs 2-aminopyridine, benzaldehyde, and phenylacetylene in water with CTAB as a phase-transfer catalyst. The reaction forms the imidazo[1,2-a]pyridine core via a sequential condensation-cyclization mechanism. To adapt this for carboxylic acid synthesis, substituting benzaldehyde with a keto-acid (e.g., glyoxylic acid) would enable in situ incorporation of the carboxylate group.
Optimization of Reaction Conditions
Key parameters include:
- Catalyst loading : 1.4 mol% Cu nanoparticles on bimagnetic support (MNP@Bim Cu).
- Temperature : Reflux conditions (100°C) for 6–8 hours.
- Yield : 70–85% for phenyl-substituted derivatives.
Bromomalonaldehyde Condensation and Oxidation
Aldehyde Intermediate Formation
Ravi and Adimurthy reported that 2-aminopyridine reacts with bromomalonaldehyde in ethanol–water under microwave irradiation to form 3-carbaldehyde-substituted imidazo[1,2-a]pyridines. The aldehyde group is then oxidized to a carboxylic acid using KMnO4 or Ag2O in acidic media, achieving 80–90% conversion.
Advantages Over Traditional Methods
This approach avoids transition metals and operates under mild conditions (50°C, 30 minutes). However, bromomalonaldehyde’s instability necessitates in situ generation from 1,1,3-trichloroacetone, complicating large-scale synthesis.
Comparative Analysis of Synthetic Routes
*E-factor = (mass of waste)/(mass of product).
The NaOH-promoted method exhibits superior green metrics due to its aqueous conditions and absence of organic solvents. However, the multi-step reductive amination route provides precise control over stereochemistry, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the imidazopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
Biological Activities
Research indicates that 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid exhibits various biological activities. It has been investigated for its potential as an inhibitor against specific enzymes and receptors.
Interaction Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into:
- Mechanisms of Action : Understanding how derivatives interact with enzymes and receptors.
- Design of New Compounds : Guiding the synthesis of analogs with enhanced efficacy against specific targets .
Medicinal Chemistry Applications
The compound's structural features make it a valuable building block in medicinal chemistry. Its derivatives have been studied for:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines. For instance, compounds derived from this compound were tested for their inhibitory effects on cell viability in HeLa cells .
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| 1a | <150 | High cytotoxicity |
| 1d | >500 | Moderate activity |
| 1l | >700 | Low activity |
This table summarizes the cytotoxicity of selected derivatives against HeLa cells .
Fluorescent Probes
Another significant application is in the development of fluorescent probes. The imidazo[1,2-a]pyridine scaffold has been utilized to create fluorescent compounds that intercalate into lipid membranes. These probes exhibit solvatochromic behavior and are suitable for studying membrane dynamics .
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical structural and functional differences between 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid and its analogs:
Structural and Functional Insights:
- Substituent Effects : Bromine or trifluoromethyl groups increase steric bulk and electronic effects, influencing binding affinity and metabolic stability . For instance, the trifluoromethyl derivative (CAS 1888739-73-8) exhibits enhanced blood-brain barrier penetration compared to the parent compound .
- Salt Forms : Hydrochloride salts (e.g., CAS 1155572-84-1) improve crystallinity and solubility, critical for formulation .
Pharmacological Data:
- Antibacterial Activity : Compound 61 (derived from 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid) showed 65% yield in synthesis and moderate activity in tuberculosis models .
- Kinase Inhibition : Brominated derivatives (e.g., CAS 1155572-84-1) are under investigation for ATP-competitive kinase inhibition due to halogen-mediated hydrophobic interactions .
Commercial Availability:
- Several derivatives (e.g., CAS 1803585-40-1) are marketed for medicinal chemistry research, with prices varying based on purity (typically >95%) and scale .
Biological Activity
5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid (IPCA) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structural Overview
This compound features a fused imidazole and pyridine ring system with a carboxylic acid functional group at the sixth position of the pyridine ring. This structure contributes to its reactivity and versatility in organic synthesis, making it a valuable building block for various derivatives.
Biological Activities
Research indicates that IPCA and its derivatives exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that IPCA derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown to be three to four times more active than the standard anticancer drug cisplatin in inhibiting tumor growth in T24 and LNCaP cell lines .
- Enzymatic Inhibition : Molecular docking studies suggest that IPCA can interact with specific enzymes and receptors, indicating potential as an enzyme inhibitor. This interaction can lead to the development of new therapeutic agents targeting specific diseases.
- Antitubercular Properties : Some derivatives of IPCA have been screened for antitubercular activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing precursors like amino acids or other nitrogen-containing compounds can lead to the formation of the imidazo-pyridine structure.
- Functional Group Modifications : The carboxylic acid group can be modified to create different derivatives with enhanced biological properties.
Anticancer Activity Case Study
In a comparative study evaluating the antiproliferative effects of several compounds derived from IPCA:
| Compound Name | Cell Line | GI50 (µM) | Selectivity Index |
|---|---|---|---|
| Ugi-Fx | T24 | 10 | 14.5 |
| Ugi-Fx | LNCaP | 15 | 10.8 |
| Cisplatin | T24 | 40 | 1 |
The data indicates that Ugi-Fx derivatives exhibit superior selectivity towards cancerous cells compared to cisplatin, highlighting their potential as targeted therapies .
Enzymatic Inhibition Study
A molecular docking study assessed the binding affinity of IPCA with various enzymes involved in cancer metabolism. The results indicated strong binding interactions with the target enzymes, suggesting that modifications to the structure could enhance selectivity and efficacy against specific cancer types.
Q & A
Q. Advanced
- Molecular docking : Predicts interactions with enzymes (e.g., bacterial dihydrofolate reductase) or receptors by simulating ligand-protein binding .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for target validation .
- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values), while anticancer potential is assessed via MTT assays on cancer cell lines .
What primary biological activities are reported for this compound?
Q. Basic
- Antimicrobial : Derivatives inhibit Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli via membrane disruption .
- Anticancer : Dihydropyrimidine analogs induce apoptosis in HeLa cells (IC₅₀: ~10 µM) by targeting topoisomerase II .
- Antiviral : Structural analogs show activity against RNA viruses by inhibiting viral polymerase .
How are solubility challenges resolved in pharmacological assays?
Q. Advanced
- Salt formation : Dihydrochloride salts enhance aqueous solubility (e.g., 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethanamine dihydrochloride) .
- Co-solvents : DMSO (≤10%) or PEG 400 improves solubility in cell culture media without cytotoxicity .
- Prodrug strategies : Esterification of the carboxylic acid group increases bioavailability .
What derivatization strategies enhance bioactivity?
Q. Advanced
- Heterocyclic substitution : Introducing halogens (Cl, Br) at position 2 improves antimicrobial potency .
- Side-chain modification : Adding alkyl groups (e.g., propyl) to the dihydropyrimidine moiety enhances anticancer activity .
- Hybrid molecules : Conjugation with triazine or quinoline scaffolds broadens target specificity .
Which analytical methods ensure purity for research use?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
